2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide
Description
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-8-4-3-5-9(2)12(8)15-11(17)7-14-10(16)6-13/h3-5H,6-7H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRQNCHWPHONLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then chlorinated and crystallized to obtain the final product. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 2,6-dimethylaniline and chloroacetic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Agriculture
Herbicide Action
2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide is primarily utilized as a broad-spectrum herbicide. It targets the enzyme acetohydroxyacid synthase (AHAS) in plants, inhibiting the synthesis of branched-chain amino acids, which are essential for plant growth. This inhibition leads to stunted growth and eventual death of the targeted weeds.
Case Study: Efficacy in Weed Control
A study demonstrated that application of this compound in agricultural settings resulted in a significant reduction of weed populations in corn and soybean fields. The compound showed effectiveness against both annual and perennial weed species, indicating its potential as a reliable herbicide option .
Pharmaceuticals
Synthesis of Nonsteroidal Anti-inflammatory Drugs
This compound serves as an intermediate in the synthesis of various pharmaceutical agents, including nonsteroidal anti-inflammatory drugs (NSAIDs). Its structural properties allow for modifications that enhance therapeutic efficacy.
Case Study: Development of Novel NSAIDs
Research has shown that derivatives of this compound exhibit promising anti-inflammatory activity comparable to established NSAIDs like ibuprofen. These findings suggest potential for developing new drugs with improved safety profiles .
Analytical Chemistry
Gas-Liquid Chromatography Applications
The compound is employed in analytical techniques such as gas-liquid chromatography (GLC), particularly for the simultaneous determination of enantiomers in biological samples. Its utility in this area stems from its ability to form stable derivatives that can be easily analyzed.
Case Study: Enantiomer Separation
In a study focused on the enantiomeric separation of tocainide in blood plasma, this compound was used as a derivatizing agent. The results indicated high sensitivity and specificity for the detection of enantiomers, demonstrating its effectiveness in clinical analytical chemistry .
Data Tables
| Application Area | Specific Use Case | Results/Findings |
|---|---|---|
| Agriculture | Broad-spectrum herbicide | Significant reduction in weed populations |
| Pharmaceuticals | Intermediate for NSAID synthesis | Promising anti-inflammatory activity |
| Analytical Chemistry | GLC for enantiomer determination | High sensitivity and specificity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Detailed Analysis :
Structural Variations and Reactivity :
- The target compound ’s carbamoyl methyl group introduces additional hydrogen-bonding sites (N–H and C=O) compared to simpler analogs like 2-chloro-N-(2,6-dimethylphenyl)acetamide (CAS 1131-01-7). This modification may enhance binding affinity in receptor-ligand studies .
- Dimethachlor and metazachlor incorporate alkoxy (2-methoxyethyl) and heterocyclic (pyrazole) substituents, respectively, which improve their herbicidal activity by altering soil mobility and target enzyme interactions .
Physicochemical Properties :
- Melting Points : Simple analogs like CAS 1131-01-7 and 1v () share a high mp (213°C), indicative of strong intermolecular forces (e.g., N–H⋯O hydrogen bonds) in the crystalline state .
- Solubility : The target compound’s solubility in polar aprotic solvents (DMSO) contrasts with Dimethachlor’s higher lipophilicity (LogP ~3.1), which favors soil adsorption .
Synthetic Yields and Routes: The target compound is synthesized via multi-step reactions involving carbamoyl group introduction, whereas simpler analogs (e.g., CAS 1131-01-7) are prepared via direct amidation of 2,6-dimethylaniline with chloroacetyl chloride, yielding 68–72% . Metazachlor synthesis involves pyrazole incorporation, achieving moderate yields but requiring stringent purification to mitigate genotoxic impurities .
Toxicity and Safety Profiles: Metazachlor exhibits organ-specific toxicity (e.g., liver/kidney effects) under repeated exposure, attributed to its pyrazole moiety .
Research Findings and Implications
- Agrochemical Efficacy : Dimethachlor and metazachlor outperform the target compound in herbicidal activity due to optimized substituents (e.g., methoxyethyl, pyrazole) that enhance bioavailability and target binding .
- Pharmaceutical Potential: The carbamoyl methyl group in the target compound may improve pharmacokinetic properties (e.g., half-life, tissue penetration) compared to simpler analogs, warranting further exploration in drug discovery .
- Structural Insights : X-ray studies () reveal that chloroacetamide derivatives share similar bond lengths (C–Cl: ~1.75 Å) but differ in hydrogen-bonding networks, influencing solubility and stability .
Biological Activity
2-Chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide, also known as N-(2,6-dimethylphenyl)chloroacetamide, is a compound with significant biological activity. This article explores its pharmacological properties, including its anti-inflammatory and potential anticancer effects, along with relevant research findings and case studies.
- Molecular Formula : C₁₀H₁₂ClN₃O
- Molecular Weight : 197.66 g/mol
- CAS Number : 1131-01-7
- Solubility : Insoluble in water
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in inflammatory pathways and cancer cell proliferation. The compound exhibits a structure-dependent mechanism that influences its efficacy against different cell lines.
Anti-inflammatory Properties
This compound has been classified as a nonsteroidal anti-inflammatory drug (NSAID). Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins that mediate inflammation. In vitro studies have demonstrated that it reduces inflammatory markers in various cell lines.
Anticancer Activity
Recent studies have indicated that this compound exhibits selective cytotoxicity against certain cancer cell lines. For instance:
- Caco-2 Cells (Colorectal Adenocarcinoma) : The compound significantly decreased cell viability by approximately 39.8% at a concentration of 100 µM (p < 0.001) compared to untreated controls.
- A549 Cells (Lung Adenocarcinoma) : Limited activity was observed, suggesting a selective effect favoring colorectal cancer cells over lung cancer cells.
Study on Anticancer Efficacy
A detailed study assessed the anticancer properties of this compound against various cancer cell lines. The findings highlighted:
- Cell Viability Assays : Using MTT assays, the compound was shown to significantly reduce viability in Caco-2 cells while exhibiting minimal effects on A549 cells.
- Structure-Activity Relationship (SAR) : Variations in the chemical structure influenced the potency of the compound against specific cancer types.
| Compound | Cell Line | Viability Reduction (%) | p-value |
|---|---|---|---|
| This compound | Caco-2 | 39.8% | <0.001 |
| This compound | A549 | Not significant | N/A |
In Vivo Studies
In vivo models have also been employed to evaluate the anti-inflammatory effects of this compound. Results indicated a reduction in edema and inflammatory cytokine levels in treated animals compared to controls.
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. The compound has been classified with precautionary statements indicating potential skin and eye irritation (H315, H319). Long-term toxicity studies are necessary to fully understand its safety profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-(2,6-dimethylphenyl)acetamide, and how can reaction yields be maximized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or amidation. Key steps include reacting 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base (e.g., sodium carbonate) in ethyl acetate . Yields vary with reaction conditions:
- 77% yield : Refluxing with ethanol and piperazine at 80°C for 3 hours .
- 90% yield : Using sodium methylate and toluene at 100–110°C, followed by aqueous workup .
- 68% yield : Reported for structurally similar phenylacetamides using toluene:EtOAc solvent systems .
- Critical Note : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize side products .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- IR Spectroscopy : Confirm amide C=O stretch at ~1649 cm⁻¹ and N-H stretch at ~3292–3393 cm⁻¹ .
- NMR : Look for aromatic protons (δ 7.08–7.26 ppm), methyl groups (δ 2.23–2.27 ppm), and amide NH signals (δ 8.69 ppm) .
- Melting Point : Discrepancies exist in literature (e.g., 150–151°C vs. 213°C); validate purity via differential scanning calorimetry (DSC) .
Q. What are the storage and stability considerations for this compound?
- Methodological Answer : Store at 2–8°C in airtight containers to prevent hydrolysis of the chloroacetamide group . Avoid prolonged exposure to moisture or light, as these may degrade the amide bond .
Advanced Research Questions
Q. How does the crystal structure of this compound inform its intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Hydrogen Bonding : N–H⋯O interactions form infinite chains (bond length: ~1.86 Å), stabilizing the crystal lattice .
- Torsional Angles : The dihedral angle between the aromatic ring and acetamide plane is ~5.3°, indicating near-coplanarity .
- Comparison : Structural parameters (e.g., bond lengths, angles) align with related acetanilides like 2,2,2-trichloro derivatives, enabling structure-activity studies .
Q. What computational approaches are suitable for modeling this compound’s reactivity or biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in ethanol or water to assess stability .
- Docking Studies : Use the compound’s crystal structure (e.g., PDB-like models) to explore binding with biological targets (e.g., enzymes or receptors) .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points)?
- Methodological Answer :
- Reproduce Synthesis : Verify synthetic protocols (e.g., solvent purity, cooling rates) to rule out polymorphic variations .
- Thermal Analysis : Use DSC to detect multiple endotherms, suggesting polymorphism or impurities .
- Cross-Validate : Compare IR/NMR data with literature to confirm structural consistency .
Q. What strategies are effective for derivatizing this compound to study structure-activity relationships (SAR)?
- Methodological Answer :
- Side-Chain Modifications : Replace the chloro group with cyano or trichloromethyl moieties to alter electronic properties .
- Ring Substitutions : Introduce electron-withdrawing groups (e.g., Cl) at the 4-position of the phenyl ring to enhance stability .
- Biological Assays : Test derivatives for activity in pharmacological models (e.g., antidepressant or herbicidal screens) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
